molecular formula C₈H₁₂D₆O₂ B1155624 2,2,4-Trimethyl-1,3-pentanediol-d6

2,2,4-Trimethyl-1,3-pentanediol-d6

Cat. No.: B1155624
M. Wt: 152.26
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-Trimethyl-1,3-pentanediol-d6 is a deuterated isotopologue of the common plasticizer 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), which is widely employed in vinyl flooring, plastic products, and water-based paints as a coalescing aid and viscosity control agent . The incorporation of six deuterium atoms makes this compound an indispensable internal standard for the precise quantification of TXIB and its metabolites using mass spectrometry-based analytical techniques. This enables critical research into human exposure assessment, as studies have shown that a major urinary metabolite, 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV), serves as a robust biomarker for monitoring population-level exposures, which have been suspected in association with sick building syndrome and allergic diseases . Researchers can leverage this deuterated compound to conduct advanced toxicokinetic studies, elucidating the absorption, distribution, metabolism, and excretion (ADME) profiles of TXIB with high specificity and accuracy. Its application is vital for tracing the fate of the plasticizer in biological and environmental systems, providing a powerful tool for developmental and reproductive toxicology investigations, as well as for monitoring environmental contamination and human bioaccumulation from common consumer products .

Properties

Molecular Formula

C₈H₁₂D₆O₂

Molecular Weight

152.26

Origin of Product

United States

Advanced Analytical Methodologies Utilizing 2,2,4 Trimethyl 1,3 Pentanediol D6 As a Standard

Quantitative Analysis through Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for quantitative analysis, and the use of deuterated standards like 2,2,4-trimethyl-1,3-pentanediol-d6 is central to its effectiveness. clearsynth.com In IDMS, a known amount of the isotopically labeled standard is added to a sample before processing. The ratio of the non-labeled analyte to the labeled standard is then measured by a mass spectrometer.

This technique allows for highly accurate concentration determinations because the internal standard behaves almost identically to the analyte during extraction, derivatization, and ionization, compensating for any sample loss or matrix effects. rsc.orgmdpi.com Deuterated standards act as reliable calibration reference points, enabling more accurate instrument calibration and reducing measurement errors. clearsynth.com The key advantage of using a stable isotope-labeled internal standard is its ability to correct for variations in analytical response, leading to robust and reliable quantitative results. rsc.org

Application in Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

In the field of trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with the use of deuterated internal standards offers high sensitivity and specificity. go-jsb.nl this compound is particularly useful in the analysis of its non-deuterated counterpart and related compounds in various matrices. For instance, it can be used to quantify 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate (Texanol), a common component in paints and printing inks. sigmaaldrich.comatamanchemicals.com

The use of an inert flow path in GC-MS systems is crucial for analyzing active compounds at trace levels, as it ensures higher sensitivity, accuracy, and reproducibility. go-jsb.nl The selection of appropriate GC columns, such as those with low bleed and high inertness, further enhances the performance of the analysis by providing robust performance and a wide range of selectivity. go-jsb.nl

A study on the detection of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate in food samples packed in polypropylene (B1209903) utilized coupled capillary gas chromatography-mass spectrometry (HRGC-MS), highlighting the applicability of GC-MS techniques for such analyses. atamankimya.com

Utilization in Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique where deuterated internal standards like this compound find significant application. nih.gov LC-MS is the analytical method of choice for many complex biological matrices due to its specificity and potential for high-throughput analysis. nih.gov

The addition of an isotopically labeled internal standard is the most accurate way to compensate for matrix effects during signal acquisition in LC-MS, as it shares the same ionization behavior as the analyte. rsc.org While carbon-13 or nitrogen-15 (B135050) labeling is sometimes preferred to avoid potential chromatographic isotopic effects, deuterium-labeled standards are successfully used in many validated methods. rsc.orgsigmaaldrich.com

Method development in LC-MS often involves optimizing the mobile phase composition, such as the organic solvent, buffer, and pH, to achieve the desired separation. lcms.cz For instance, a typical mobile phase might consist of methanol (B129727) and an aqueous solution with a modifier like formic acid. protocols.io

A study detailing the LC-MS/MS analysis of steroids in plasma utilized a deuterated internal standard and a gradient elution on a C18 column with a mobile phase of methanol and water containing formic acid. protocols.io This demonstrates a common approach in developing robust LC-MS methods where internal standards are essential for accurate quantification.

Role as an Internal Standard in Complex Environmental and Industrial Chemical Matrices

This compound is an effective internal standard for the analysis of its non-labeled counterpart and its derivatives, such as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) and diisobutyrate, in complex environmental and industrial samples. nih.govatamankimya.com These compounds are widely used as coalescing agents in paints and as plasticizers. nih.govatamanchemicals.com

The analysis of such compounds is crucial due to their potential environmental and health impacts. For example, exposure to these chemicals has been linked to sick building syndrome and allergic diseases. nih.gov Therefore, accurate monitoring of these compounds in various matrices is essential.

A study focused on establishing a urinary biomarker for monitoring exposure to these compounds utilized analytical methods to measure their metabolites, demonstrating the importance of reliable quantification in complex biological matrices. nih.gov The use of an internal standard like this compound in such studies is critical for correcting matrix effects and ensuring precise measurements. clearsynth.com

The presence of other compounds in complex samples can interfere with the analysis. Deuterated internal standards help to correct for these matrix effects, ensuring accurate and reliable measurements. clearsynth.com

Method Development and Validation for Deuterium-Labeled Analytical Standards

The development and validation of analytical methods using deuterium-labeled standards are crucial for ensuring the robustness and reliability of the analytical procedure. clearsynth.com Validation typically involves assessing parameters such as linearity, precision, accuracy, and stability.

A successfully validated method for the estimation of Venetoclax in human plasma using a deuterated internal standard (Venetoclax-D8) demonstrated excellent linearity with a correlation coefficient (r²) of ≥ 0.9997 over a wide concentration range. researchgate.net The method also showed high intra- and inter-day precision and accuracy. researchgate.net

When using deuterium-labeled standards, it is important to consider the potential for deuterium-hydrogen exchange, which could compromise the accuracy of the results. sigmaaldrich.com Therefore, method validation should include studies to ensure the stability of the label under the analytical conditions. sigmaaldrich.com The choice of the labeling position is also critical to minimize the risk of exchange. sigmaaldrich.com

The table below summarizes key validation parameters from a representative study utilizing a deuterium-labeled internal standard.

Validation ParameterResult
Linearity (r²)≥ 0.9997
Intra-day Precision (%RSD)5.7 to 7.7
Inter-day Precision (%RSD)5.95 to 8.5
Intra-day Accuracy (%)96.3 to 98.7
Inter-day Accuracy (%)98 to 100.4
Data derived from a study on the validation of an HPLC-ESI-Tandem Mass Spectrometric method for Venetoclax using Venetoclax-D8 as an internal standard. researchgate.net

Mechanistic and Kinetic Investigations Employing Deuterium Labeling

Elucidation of Chemical Reaction Pathways via Isotope Tracing

The synthesis of 2,2,4-trimethyl-1,3-pentanediol (B51712) and its derivatives, such as the monoisobutyrate and diisobutyrate esters, typically involves the alkali-catalyzed self-condensation of isobutyraldehyde (B47883). nih.gov This process proceeds through a series of intricate steps, including aldol (B89426) addition and the Tishchenko reaction. researchgate.netscirp.org The use of 2,2,4-trimethyl-1,3-pentanediol-d6, or more precisely, the use of deuterated isobutyraldehyde (isobutyraldehyde-d7) as a starting material, is instrumental in unraveling the complexities of this reaction network.

By introducing a deuterated precursor, scientists can track the fate of the deuterium (B1214612) labels throughout the reaction sequence using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, in the aldol condensation of isobutyraldehyde, a key intermediate is 3-hydroxy-2,2,4-trimethylpentanal. scirp.org If isobutyraldehyde-d7 (B590947) is used, the position of the deuterium atoms in this intermediate and the final this compound product can confirm the proposed mechanism of C-C bond formation.

Furthermore, the Tishchenko reaction, which involves the disproportionation of two aldehyde molecules to form an ester, can be scrutinized. The reaction of the initially formed aldol intermediate with another molecule of isobutyraldehyde leads to the formation of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. libretexts.orgchemicalbook.com Isotope tracing with deuterium-labeled compounds allows for the unambiguous determination of which atoms originate from which reactant molecule, thereby validating the mechanistic hypothesis.

In metabolic studies, this compound can be used to trace the biotransformation of the parent compound and its derivatives. For example, studies on the urinary metabolites of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MB) and diisobutyrate (TMPD-DB) in rats identified 2,2,4-trimethyl-1,3-pentanediol (TMPD) and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV) as major metabolites. nih.gov The administration of the d6-labeled compound would enable precise quantification of these metabolites and elucidate the metabolic pathways, including oxidation and glucuronidation, by tracking the mass shift in the resulting products. europa.eu

Studies on Kinetic Isotope Effects (KIE) in Organic Transformations

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for probing the structure of the transition state. scirp.orgnih.gov It is defined as the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD). By comparing the reaction rates of the non-deuterated and the d6-labeled 2,2,4-trimethyl-1,3-pentanediol, or its precursors, significant insights into the reaction mechanism can be gained.

In the context of the synthesis of 2,2,4-trimethyl-1,3-pentanediol, a primary KIE would be expected for the initial enolization of isobutyraldehyde, where a C-H bond at the α-carbon is broken in the rate-determining step. researchgate.net The use of isobutyraldehyde-d7 would lead to a slower reaction rate compared to the non-deuterated isotopologue, and the magnitude of the KIE (kH/kD) would provide information about the symmetry of the transition state.

Secondary KIEs can also be informative. For instance, in reactions involving the hydroxyl groups of 2,2,4-trimethyl-1,3-pentanediol, such as esterification, replacing the hydroxyl protons with deuterium would result in a solvent isotope effect if the reaction is performed in a deuterated solvent. The magnitude of this effect can reveal the role of the solvent and the nature of proton transfer in the transition state.

Reaction Type Isotopically Labeled Reactant Expected KIE Mechanistic Insight
Aldol CondensationIsobutyraldehyde-d7Primary (kH/kD > 1)C-H bond cleavage is part of the rate-determining step.
EsterificationThis compoundSecondary (kH/kD ≈ 1)Probes changes in hybridization at the carbinol carbon.
Oxidation of HydroxylThis compoundPrimary (kH/kD > 1)O-H bond cleavage is involved in the rate-determining step.

Investigation of Chemical Transformation Dynamics and Reaction Intermediates

The identification of short-lived reaction intermediates is crucial for a complete understanding of a reaction mechanism. Isotopic labeling with deuterium is a key technique in these investigations, often in conjunction with mass spectrometry. The presence of the d6-label in 2,2,4-trimethyl-1,3-pentanediol and its precursors results in a distinct mass shift that allows for the differentiation of intermediates from the background and from non-labeled species.

In the synthesis of 2,2,4-trimethyl-1,3-pentanediol, intermediates such as the enolate of isobutyraldehyde and the aldol addition product, 3-hydroxy-2,2,4-trimethylpentanal, can be detected. scirp.org By using deuterated starting materials and analyzing the reaction mixture over time with techniques like electrospray ionization mass spectrometry (ESI-MS), these transient species can be intercepted and their structures confirmed by their specific mass-to-charge ratio.

Environmental Fate and Behavior Studies of 2,2,4 Trimethyl 1,3 Pentanediol and Analogues with Deuterated Tracers

Abiotic Degradation Pathways in Aquatic and Terrestrial Systems

Abiotic degradation encompasses processes such as hydrolysis and photolysis that can break down chemical compounds in the environment without the involvement of microorganisms.

Hydrolysis: Studies on analogues of 2,2,4-trimethyl-1,3-pentanediol (B51712), such as its diisobutyrate ester, indicate a degree of susceptibility to hydrolysis, particularly under alkaline conditions. While stable at acidic and neutral pH, the diisobutyrate ester of 2,2,4-trimethyl-1,3-pentanediol has a hydrolysis half-life of 178 days at pH 9. This suggests that in alkaline aquatic environments, hydrolysis could be a relevant degradation pathway. Given that deuteration does not significantly alter the chemical reactivity of the ester functional groups, it is expected that 2,2,4-trimethyl-1,3-pentanediol-d6 and its esters would exhibit similar hydrolysis behavior.

Photolysis: Direct photolysis, the breakdown of a chemical by direct absorption of light, is not considered a major degradation pathway for 2,2,4-trimethyl-1,3-pentanediol and its analogues in aquatic systems. For instance, the estimated half-life for the direct photodegradation of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate in water is approximately 90.7 years. This indicates a high persistence in the absence of other degradation mechanisms.

Indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals, is more significant, particularly in the atmosphere. While specific data for this compound is not available, the atmospheric half-life of its diisobutyrate analogue due to reaction with hydroxyl radicals is estimated to be around one day.

Degradation PathwayCompound AnalogueConditionsHalf-life
Hydrolysis2,2,4-Trimethyl-1,3-pentanediol diisobutyratepH 9178 days
Direct Photolysis in Water2,2,4-Trimethyl-1,3-pentanediol diisobutyrate-90.7 years
Indirect Photolysis in Air2,2,4-Trimethyl-1,3-pentanediol diisobutyrateReaction with OH radicals~1 day

Biotransformation Processes in Non-Biological/Environmental Media

Biotransformation, or biodegradation, is a key process in the environmental breakdown of organic compounds, mediated by microorganisms.

Studies on the mono- and diisobutyrate esters of 2,2,4-trimethyl-1,3-pentanediol have shown that these compounds are considered to be "inherently biodegradable". This classification suggests that while they may not degrade rapidly in all environmental conditions, microorganisms capable of breaking them down exist. The biotransformation of these esters likely involves the initial hydrolysis of the ester bonds to yield 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid.

Following the initial hydrolysis, 2,2,4-trimethyl-1,3-pentanediol itself can be further metabolized. In animal studies, two major metabolites have been identified: the parent compound, 2,2,4-trimethyl-1,3-pentanediol, and 3-hydroxy-2,2,4-trimethylvaleric acid (HTMV). nih.gov This suggests that oxidation of the alcohol groups and subsequent metabolic pathways are involved in its breakdown. It is anticipated that this compound would follow similar biotransformation pathways, with the deuterium (B1214612) labels remaining on the carbon skeleton until the molecule is completely mineralized.

Sorption, Leaching, and Transport Phenomena in Environmental Compartments

The movement of a chemical through the environment is largely governed by its tendency to sorb to soil and sediment particles, its solubility in water, and its volatility.

The octanol-water partition coefficient (Kow) is a key indicator of a substance's potential to sorb to organic matter in soil and sediment. The monoisobutyrate ester of 2,2,4-trimethyl-1,3-pentanediol has a reported Log Kow of 3.47, indicating a moderate potential for bioaccumulation and sorption to organic matter. Its Log Koc (organic carbon-water (B12546825) partition coefficient) is 1.47. Compounds with higher Log Kow values tend to be less mobile in soil and are less likely to leach into groundwater.

Conversely, 2,2,4-trimethyl-1,3-pentanediol itself is more water-soluble than its esters, suggesting a higher potential for mobility in soil and for leaching into groundwater. The deuterated analogue, this compound, is expected to have very similar physical-chemical properties to the non-deuterated form, and therefore would exhibit comparable sorption and leaching behavior.

Compound AnalogueLog KowLog KocWater SolubilityEnvironmental Mobility Potential
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate3.471.47LowLow to Moderate
2,2,4-Trimethyl-1,3-pentanediolNot availableNot availableHigher than estersModerate to High

Application of Deuterated Analogues in Environmental Monitoring and Contaminant Fate Research

Deuterated compounds like this compound are invaluable tools in environmental science for several reasons:

Tracer Studies: They can be intentionally released into a system (e.g., a soil column or a watershed) to trace the transport and transformation of the non-deuterated contaminant. Because they behave almost identically to the parent compound, they provide a realistic picture of its environmental fate. researchgate.netresearchgate.netzeochem.comusgs.gov

Isotope Dilution Analysis: In environmental monitoring, accurately quantifying the concentration of a contaminant can be challenging due to matrix effects in complex samples like soil or water. Isotope dilution mass spectrometry, which uses a known amount of the deuterated analogue as an internal standard, is a highly accurate and precise quantification method. cdc.gov The deuterated standard is added to the sample at the beginning of the analytical procedure, and any losses during sample preparation and analysis will affect both the native and the labeled compound equally, leading to a more accurate final measurement.

While specific studies utilizing this compound were not identified in the available literature, its application in tracer studies and as an internal standard for the quantification of 2,2,4-trimethyl-1,3-pentanediol in environmental samples is a logical and scientifically sound approach based on established methodologies for other deuterated environmental contaminants. researchgate.netresearchgate.netzeochem.comusgs.govcdc.gov

Applications in Materials Science and Specialty Chemical Research

Role as a Monomer in Advanced Polymer Synthesis (e.g., Polyesters, Polyurethanes)

The foundational compound, 2,2,4-Trimethyl-1,3-pentanediol (B51712), is a diol, meaning it possesses two hydroxyl (-OH) groups. This functionality makes it a valuable monomer for step-growth polymerization.

Polyesters: TMPD can be reacted with dicarboxylic acids or their derivatives to form polyesters. The bulky trimethyl-substituted backbone of the diol disrupts chain packing, leading to polyesters with lower crystallinity, improved flexibility, and enhanced solubility in organic solvents. These properties are advantageous for creating specialized resins and coatings.

Polyurethanes: In polyurethane synthesis, the diol groups of TMPD react with diisocyanates. An example is the polymerization with 1,3-diisocyanatomethylbenzene to form a polyurethane polymer. epa.gov The resulting polyurethanes often exhibit high thermal stability and resistance to hydrolysis, making them suitable for durable coatings, elastomers, and foams. nih.gov The use of 2,2,4-Trimethyl-1,3-pentanediol-d6 in this context would be for research purposes, such as studying the kinetics of polymerization or analyzing the final polymer structure.

Polymer TypeCo-Monomer TypeKey Properties Conferred by TMPD Moiety
PolyestersDicarboxylic AcidsHydrolytic stability, flexibility, good solubility
PolyurethanesDiisocyanatesThermal stability, durability, chemical resistance

Utilization in Coatings, Resins, and Adhesives Research and Development

Derivatives of TMPD, notably its esters like 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) and 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate (TXIB), are extensively used in the formulation of coatings, resins, and adhesives. atamanchemicals.comatamanchemicals.comblitchem.comriverlandtrading.com The d6-labeled parent diol is instrumental in the analytical R&D of these formulations, for example, in migration studies for food contact materials or in monitoring the concentration of its derivatives.

Coalescing Agent: The monoisobutyrate ester is a premier coalescing agent, particularly in latex paints. atamanchemicals.comchemicalbook.com It works by softening the polymer particles, which allows them to fuse into a continuous, uniform film as the paint dries. atamanchemicals.comchemicalbook.com This enhances properties like scrub resistance, color development, and low-temperature coalescence. atamanchemicals.com

Plasticizer and Viscosity Reducer: The diisobutyrate ester (TXIB) is a high-performance, non-phthalate plasticizer. blitchem.com It is highly compatible with materials like PVC, where it improves flexibility and lowers processing temperatures. atamanchemicals.comblitchem.com Its exceptionally low viscosity also makes it a valuable additive in plastisols, adhesives, and sealants to improve flow and workability. atamanchemicals.comblitchem.com

Research Applications of the d6 Analog:

Migration Studies: Quantifying the migration of TMPD-based plasticizers from PVC products or coatings into food or the environment. atamankimya.com

Formulation Analysis: Serving as an internal standard for the precise measurement of coalescent or plasticizer levels in liquid formulations.

Degradation Studies: Tracing the chemical breakdown pathways of TMPD-based materials under various conditions.

Application AreaTMPD DerivativePrimary FunctionKey Benefits
Latex Paints & CoatingsMonoisobutyrate (TMPD-MIB)Coalescing AgentEnhances film formation, improves scrub resistance, washability, and color development. atamanchemicals.comriverlandtrading.comchemicalbook.com
Flexible PVC, PlastisolsDiisobutyrate (TXIB)Plasticizer, Viscosity Control AgentProvides excellent flexibility, lowers processing temperatures, reduces viscosity. atamanchemicals.comblitchem.com
Adhesives & SealantsDiisobutyrate (TXIB)PlasticizerImproves durability, elasticity, and flow properties. atamanchemicals.comblitchem.com
Printing InksMonoisobutyrate (TMPD-MIB)Solvent, CoalescentEnhances viscosity, flow, and drying characteristics. atamanchemicals.comriverlandtrading.comatamankimya.com

Development of Specialty Chemical Products and Intermediates

2,2,4-Trimethyl-1,3-pentanediol and its derivatives are fundamental intermediates in the synthesis of a range of other specialty chemicals. nih.govatamankimya.com The unique 1,3-diol structure with its bulky alkyl groups is a versatile starting point for creating molecules with specific performance characteristics.

Synthesis of Plasticizers: TMPD is a precursor to its mono- and di-ester derivatives, such as TMPD-MIB and TXIB, which are themselves high-value specialty chemicals used as coalescents and plasticizers. atamanchemicals.compatsnap.com The synthesis often involves esterification reactions with acids like isobutyric acid. google.com

Surfactant Manufacturing: The amphiphilic nature of molecules derived from TMPD (containing both hydrophobic alkyl parts and hydrophilic hydroxyl groups) makes it a useful intermediate in the production of specialty surfactants. atamanchemicals.comatamanchemicals.com

In all these synthetic applications, this compound can be employed as a tracer to optimize reaction conditions, determine yields with high accuracy, and separate complex reaction mixtures during product development.

Computational and Theoretical Studies on Deuterated 2,2,4 Trimethyl 1,3 Pentanediol

Molecular Modeling and Quantum Chemical Calculations of Isotopic Effects

Currently, there are no specific molecular modeling or quantum chemical calculation studies published in the public domain for 2,2,4-trimethyl-1,3-pentanediol-d6. Such studies would be invaluable for understanding the subtle but significant effects of deuterium (B1214612) substitution on the molecule's geometric parameters, electronic structure, and thermodynamic properties.

Theoretical investigations would typically employ methods like Density Functional Theory (DFT) to calculate the optimized geometry of both the standard and deuterated isotopologues. Key parameters of interest would include changes in bond lengths and angles upon deuteration, particularly for the C-D versus C-H bonds and adjacent bonds. Isotopic substitution is known to cause minor contractions in bond lengths due to the lower zero-point vibrational energy (ZPVE) of the heavier isotope.

A hypothetical data table illustrating the kind of results expected from such a study is presented below.

Hypothetical Comparison of Calculated Molecular Properties

Property 2,2,4-Trimethyl-1,3-pentanediol (B51712) This compound
Zero-Point Vibrational Energy (kcal/mol) Value A Value B (A > B)
Dipole Moment (Debye) Value X Value Y
C-O Bond Length (Å) Value L1 Value L2

| O-H/O-D Bond Length (Å) | Value L3 | Value L4 (L3 > L4) |

Prediction and Interpretation of Vibrational Spectroscopic Properties Influenced by Deuteration

The prediction and interpretation of vibrational spectra, such as infrared (IR) and Raman, are powerful tools for confirming isotopic labeling and understanding molecular vibrations. No predicted or experimental spectra for this compound are currently available in the searched literature.

Computational methods, again primarily DFT, are routinely used to calculate the vibrational frequencies and intensities of molecules. For this compound, such calculations would predict significant shifts in the vibrational modes involving the deuterium atoms compared to the non-deuterated compound. The most pronounced changes would be expected in the stretching and bending frequencies of the O-D groups, which would appear at considerably lower wavenumbers than the corresponding O-H vibrations due to the increased reduced mass. The general approximation for the frequency shift upon deuteration follows the relationship:

ν_OD ≈ ν_OH / √2

This would result in a distinct isotopic signature in the IR and Raman spectra, allowing for clear differentiation between the isotopologues. For instance, the O-H stretching band typically appears in the 3200-3600 cm⁻¹ region, while the O-D stretching band would be expected around 2400-2700 cm⁻¹.

A hypothetical table of key predicted vibrational frequencies is shown below to illustrate the expected differences.

Hypothetical Predicted Vibrational Frequencies (cm⁻¹)

Vibrational Mode 2,2,4-Trimethyl-1,3-pentanediol This compound
O-H Stretch ~3400 -
O-D Stretch - ~2500
C-H Stretch (Aliphatic) ~2870-2960 ~2870-2960
CH₂ Bend ~1465 ~1465
O-H Bend ~1350-1450 -
O-D Bend - ~950-1050

| C-O Stretch | ~1050-1150 | ~1050-1150 |

Simulation of Reaction Pathways and Energetics for Deuterium Incorporation

A likely pathway for the synthesis of this compound would involve the reduction of a suitable precursor, such as a diketone or an ester, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). Theoretical modeling could be used to investigate the transition state structures and activation energies for the hydride (or deuteride) transfer steps.

For example, a computational study could compare the reaction energy profiles for the reduction of a precursor with NaBH₄ versus NaBD₄. This would help in understanding any kinetic isotope effects that might influence the reaction rate and yield.

A hypothetical reaction scheme and a corresponding simplified energy profile are depicted below to represent the type of insights that could be gained from such simulations.

Hypothetical Reaction for Deuterium Incorporation: Precursor (e.g., 3-hydroxy-2,2,4-trimethylpentanal) + NaBD₄ → this compound

Hypothetical Reaction Coordinate Diagram A diagram would show the relative energies of the reactants, transition state, and products, illustrating the activation energy barrier for the deuteride addition.

Future Research Directions and Emerging Methodologies

Development of Novel and More Efficient Site-Specific Deuteration Technologies

The synthesis of selectively deuterated molecules like 2,2,4-trimethyl-1,3-pentanediol-d6 is foundational to their application. The demand for greater precision and efficiency in deuterium (B1214612) placement has catalyzed significant innovation in synthetic methodologies, moving beyond traditional approaches to more sophisticated and selective techniques. researchgate.net

Modern strategies increasingly rely on catalysis to achieve site-specific deuteration with high isotopic purity. brightspec.com These methods offer milder reaction conditions and greater functional group tolerance compared to older techniques that often required harsh conditions or multi-step syntheses from deuterated precursors. rsc.org

Key emerging technologies include:

Transition-Metal Catalysis: A variety of transition metals are now used to catalyze hydrogen isotope exchange (HIE) reactions. researchgate.net Catalysts based on iridium, rhodium, ruthenium, palladium, iron, and copper have been developed for the selective deuteration of alkenes, alkynes, and other organic molecules. researchgate.netcore.ac.uk For a complex molecule like 2,2,4-trimethyl-1,3-pentanediol (B51712), such catalysts could offer pathways to selectively deuterate specific positions. Palladium, for instance, is noted for its high efficiency in H-D exchange reactions and its ability to achieve regioselectivity under mild conditions. mdpi.comnih.gov

Photocatalytic Deuteration: Leveraging visible light, photocatalysis has emerged as a powerful and mild method for deuterium incorporation. rsc.org This technique offers excellent site selectivity and often uses inexpensive and readily available deuterium sources. rsc.org

Enzymatic Methods: For certain substrates, particularly amino acids and other biomolecules, enzyme-catalyzed deuteration provides unparalleled efficiency and site-selectivity, operating directly on the target molecule. researchgate.net While not directly applicable to the industrial synthesis of 2,2,4-trimethyl-1,3-pentanediol, the principles of biocatalysis are influencing the development of next-generation catalysts.

Catalytic Transfer Deuteration: This technique avoids the need for high-pressure deuterium gas (D₂) by using deuterium donors, which are safer and easier to handle. nih.gov This approach is becoming a powerful tool for the selective deuteration of small molecules. nih.gov

These advanced methods allow for the precise installation of deuterium atoms, which is critical for applications where the position of the label matters, such as in mechanistic studies or metabolic tracking. nih.gov

Table 1: Comparison of Modern Deuteration Technologies

Technology Advantages Common Catalysts/Reagents Deuterium Source
Transition-Metal Catalysis High selectivity, mild conditions, broad substrate scope. mdpi.comnih.gov Iridium, Palladium, Ruthenium, Iron, Copper complexes. researchgate.netcore.ac.uk D₂O, D₂ gas. mdpi.comnih.gov
Photocatalysis Very mild conditions, high site-selectivity, uses cheap deuterium sources. rsc.org Organic dyes, semiconductor materials. D₂O, deuterated solvents. rsc.org
Enzymatic Catalysis Unmatched efficiency and site-selectivity for specific substrates. researchgate.net Specific enzymes (e.g., for amino acids). researchgate.net D₂O. researchgate.net
Catalytic Transfer Deuteration Avoids hazardous D₂ gas, uses easy-to-handle reagents. nih.gov Iridium, Rhodium complexes. core.ac.uknih.gov Deuterated formic acid, isopropanol. nih.gov

Integration of Deuterated Compounds into Advanced High-Throughput Analytical Platforms

Deuterated compounds such as this compound are indispensable tools in modern analytical chemistry, particularly in mass spectrometry (MS)-based platforms. Their primary role is as internal standards for precise and accurate quantification in complex biological or environmental samples. thalesnano.comscielo.org.mx

The integration of these standards into high-throughput workflows, especially those involving liquid chromatography-mass spectrometry (LC-MS), is crucial for metabolomics, proteomics, and environmental analysis. nih.govnih.gov In a typical workflow, a known quantity of the deuterated standard (e.g., this compound) is added to a sample containing the non-deuterated analyte of interest. acs.org Because the deuterated and non-deuterated versions are chemically identical, they co-elute during chromatography but are distinguishable by the mass spectrometer due to their mass difference. nih.gov This allows for the correction of variations in sample preparation and signal intensity, leading to highly reliable quantification. scielo.org.mx

Recent advancements focus on automating this entire process.

Automated Sample Preparation and Injection: Innovative autosamplers can now perform mixing, dilution, and injection in an unattended fashion, significantly increasing throughput. mdpi.comosti.gov

High-Throughput Data Analysis: The vast amount of data generated by high-throughput LC-MS requires specialized software for automated quantification. nih.gov Programs are being developed to automatically detect labeled and unlabeled peaks, calculate abundance ratios, and perform statistical analysis, reducing manual processing time and potential for error. nih.gov

Multiplexed Quantification: The use of isobaric tags and other chemical labeling strategies allows for the simultaneous analysis of multiple samples, further enhancing throughput in proteomics and metabolomics. creative-proteomics.com

The use of deuterated standards like this compound in these automated systems is critical for ensuring data quality and comparability across large sample sets, as is common in clinical research, drug discovery, and environmental monitoring. mdpi.comnih.govadesisinc.com

Application of Green Chemistry Principles in Deuterated Compound Synthesis

The synthesis of deuterated compounds is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize hazards, and improve energy efficiency. acs.orgresearchgate.net This shift is driven by both environmental concerns and the economic benefits of more sustainable processes. researchgate.net

For the synthesis of compounds like this compound, several green chemistry principles are particularly relevant:

Use of Safer Solvents and Reagents: A primary goal is to replace hazardous reagents and solvents. A significant development is the use of deuterium oxide (D₂O) as the deuterium source, which is environmentally benign compared to flammable and expensive D₂ gas. mdpi.comnih.gov

Catalysis over Stoichiometric Reagents: Catalytic methods are inherently greener than stoichiometric ones because they use small amounts of a catalyst that can be recycled, minimizing waste. acs.orgnovonesis.com The use of heterogeneous catalysts, which are easily separated from the reaction mixture, further enhances the sustainability of the process. nih.gov A Pd/C-Al-D₂O system, for example, generates D₂ gas in situ from water and produces only non-toxic aluminum oxide as waste. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic H-D exchange reactions are often highly atom-economical. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. novonesis.com Photocatalytic and some enzymatic methods excel in this regard. rsc.orgnovonesis.com

By adopting these principles, the synthesis of deuterated compounds can become more sustainable, cost-effective, and safer, which is crucial for large-scale industrial production. nih.gov

Table 2: Green Chemistry Principles in Deuteration Synthesis

Green Chemistry Principle Application in Deuteration Example
Prevent Waste Use of catalysts instead of stoichiometric reagents reduces byproducts. novonesis.com A small amount of a recyclable palladium catalyst is used instead of a large amount of a single-use reagent. nih.gov
Maximize Atom Economy Design reactions where most reactant atoms end up in the product. acs.org Catalytic H-D exchange directly substitutes H for D without creating large waste streams. acs.org
Use Safer Solvents/Reagents Replace hazardous deuterium sources like D₂ gas with safer alternatives. nih.gov Using D₂O as the deuterium source. mdpi.com
Increase Energy Efficiency Perform reactions under ambient conditions. novonesis.com Visible-light photocatalysis operates at room temperature. rsc.org
Use Catalysts Employ recyclable and highly selective catalysts. acs.orgnovonesis.com Heterogeneous catalysts like Pd/C that can be filtered off and reused. nih.gov

Expanding Research Applications in Novel Chemical Technologies and Methodologies

The applications for this compound and other deuterated compounds are continually expanding beyond their traditional role as internal standards. These novel applications leverage the subtle but significant changes in chemical and physical properties caused by the replacement of hydrogen with deuterium.

Mechanistic Studies: The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, is a powerful tool for elucidating reaction mechanisms. scielo.org.mxresearchgate.net For 2,2,4-trimethyl-1,3-pentanediol, which is used as an intermediate in the synthesis of polyesters and plasticizers, its deuterated analogue could be used to study the mechanisms of polymerization and material degradation. ontosight.ainih.gov

Improving Drug Properties: In pharmaceutical research, selective deuteration can slow down the metabolic breakdown of a drug, improving its pharmacokinetic profile and reducing toxic metabolites. nih.govresearchgate.net While 2,2,4-trimethyl-1,3-pentanediol itself is not a drug, its metabolites are studied for biomonitoring. nih.gov The d6 version would be essential for definitively tracking these metabolic pathways. nih.gov

Materials Science: The parent compound, 2,2,4-trimethyl-1,3-pentanediol, is a component of resins and coatings. nih.gov Introducing branched diols into polymers can tune their properties, such as the glass transition temperature. rsc.org The deuterated version could be used in techniques like neutron scattering to investigate the structure and dynamics of these polymer systems at a molecular level.

Environmental Tracing: As a component of widely used commercial products, derivatives of 2,2,4-trimethyl-1,3-pentanediol can be environmental contaminants. nih.govchemicalbook.com this compound can be used as a tracer in environmental fate studies to track the transport, distribution, and degradation of these pollutants in soil and water systems with high precision. clearsynth.com

As analytical techniques become more sensitive and synthetic methods more versatile, the range of applications for specifically labeled compounds like this compound will undoubtedly continue to grow, providing deeper insights into complex chemical and biological systems.

Compound Reference Table

Compound Name
2,2,4-Trimethyl-1,3-pentanediol
This compound
2,2,4-trimethyl-1,3-pentanediol monoisobutyrate
2,2,4-trimethyl-1,3-pentanediol diisobutyrate
3-hydroxy-2,2,4-trimethylvaleric acid
Acetanilide
Acetic anhydride
Ampicillin
Amoxicillin
Aniline
Armodafinil
Austedo (Deutetrabenazine)
Benzene
Deucravacitinib
Diethyl malonate
Diethyl methyl-malonate
Donafinil
Doxorubicin
Isobutyraldehyde (B47883)
L-allo-Ile
L-phenylalanine
Modafinil
Tetrabenazine
Thalidomide

Q & A

Basic Questions

Q. What is the role of 2,2,4-trimethyl-1,3-pentanediol-d6 in polymer synthesis, and how does its branched structure influence cross-linking efficiency?

  • Answer : The compound acts as a diol monomer in polyester and cross-linked polymer synthesis. Its branched structure (two tertiary hydroxyl groups) reduces steric hindrance, enhancing reactivity with carboxylic acids or anhydrides. This promotes controlled cross-linking density, improving thermal stability and reducing brittleness in resins. Researchers should optimize stoichiometric ratios (e.g., 1:1 diol-to-anhydride) and catalyst systems (e.g., tin-based catalysts) to balance reaction kinetics and final polymer properties .

Q. What validated analytical methods are recommended for quantifying this compound in complex matrices like adhesives or biological samples?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) is the gold standard. For example:

  • Extraction : Use n-hexane with ultrasonic agitation for 30 minutes to isolate the compound from water-based adhesives .
  • Validation : Calibration curves (R² > 0.999), recovery rates (95–103%), and precision (RSD < 2%) are critical for reproducibility .
  • Internal Standards : Deuterated analogs (e.g., d6-isotope) minimize matrix interference in isotopic dilution assays.

Q. How does this compound function as a plasticizer, and what physicochemical properties make it suitable for polymeric matrices?

  • Answer : The compound’s low volatility and high compatibility with polar polymers (e.g., PVC, EPDM) arise from its ester derivatives (e.g., diisobutyrates). Key properties include:

  • Hydrophobicity : LogP ~4.2, reducing leaching in aqueous environments.
  • Thermal Stability : Decomposition temperature >200°C, ideal for high-temperature processing .
  • Researchers should assess plasticizer migration using accelerated aging tests (e.g., 70°C/14 days) with gravimetric analysis .

Q. What are the critical physicochemical properties of this compound, and how do they inform solvent selection in extraction protocols?

  • Answer : Key properties include:

PropertyValueRelevance
Molecular Weight190.3 g/mol (d6-isotope)Determines diffusion rates in SPE
Boiling Point~250°CGuides GC-MS inlet temperatures
SolubilityLow in water, high in hexaneValidates n-hexane extraction
Polar solvents (e.g., acetone) are less effective due to its hydrophobic backbone .

Advanced Research Questions

Q. How can researchers reconcile contradictions in toxicity data for this compound derivatives across species?

  • Answer : Discrepancies arise from metabolic differences (e.g., cytochrome P450 activity in rodents vs. dogs). For example:

  • Beagle Dogs : NOEL = 22–26 mg/kg/day (13-week dietary study) showed elevated liver weights within historical ranges .
  • Rodents : Higher sensitivity due to rapid ester hydrolysis.
  • Methodological Adjustments : Use species-specific pharmacokinetic models and isotopic tracing (d6-labeling) to track metabolite pathways .

Q. What experimental design considerations are critical for studying the environmental fate of this compound in marine systems?

  • Answer : Key factors include:

  • Salinity Gradients : Test partitioning coefficients (log KOW) at 15–35 PSU to simulate estuaries.
  • Microbial Degradation : Use marine sediment microcosms with LC-MS/MS to monitor deuterated degradation products .
  • Photolysis : UV-B exposure (290–320 nm) to assess ester bond stability.

Q. How can synthesis protocols for this compound derivatives be optimized to minimize side reactions during esterification?

  • Answer :

  • Catalyst Screening : Compare p-toluenesulfonic acid (homogeneous) vs. Amberlyst-15 (heterogeneous) for yield and purity.
  • Stoichiometric Control : Excess isobutyric anhydride (1.2:1 molar ratio) drives esterification to >95% completion.
  • Isotopic Purity : Use deuterated anhydrides (e.g., d6-isobutyric) to prevent isotopic dilution .

Q. What methodological challenges arise when analyzing this compound in plant or biological matrices, and how can they be resolved?

  • Answer : Challenges include:

  • Matrix Interference : Co-eluting lipids in plant tissues (e.g., grape berries) require SPE cleanup with C18 cartridges .
  • Isotopic Exchange : Prevent H/D exchange in aqueous media by acidifying samples (pH < 3) during extraction.
  • Quantification : Use d6-isotope as an internal standard to correct for ion suppression in LC-MS .

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